molecular formula C7H9N3O2 B13825263 N~1~-Methyl-2-nitrobenzene-1,4-diamine CAS No. 2784-96-5

N~1~-Methyl-2-nitrobenzene-1,4-diamine

Cat. No.: B13825263
CAS No.: 2784-96-5
M. Wt: 167.17 g/mol
InChI Key: CUUOESLUUQBFTM-UHFFFAOYSA-N
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Description

N¹-Methyl-2-nitrobenzene-1,4-diamine is a substituted aromatic diamine featuring a methyl group at the N¹ position and a nitro group at the 2-position of the benzene ring. For instance, nitro-substituted diamines are often synthesized via reduction of nitro precursors (e.g., using SnCl₂ in ethanol under reflux, as described in ) . The nitro group may act as a precursor for further functionalization or as a stabilizing moiety, while the methyl group could enhance steric hindrance or alter metabolic pathways compared to unmethylated analogs .

Properties

CAS No.

2784-96-5

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

1-N-methyl-2-nitrobenzene-1,4-diamine

InChI

InChI=1S/C7H9N3O2/c1-9-6-3-2-5(8)4-7(6)10(11)12/h2-4,9H,8H2,1H3

InChI Key

CUUOESLUUQBFTM-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Direct Amination and N-Methylation Approaches

One common route involves starting from 2-nitrobenzene-1,4-diamine, followed by selective methylation of the amino group at position 1. This method typically requires protection strategies to avoid over-alkylation or side reactions.

  • Typical Procedure:

    • Synthesis of 2-nitrobenzene-1,4-diamine by reduction of dinitrobenzene derivatives or by Hofmann rearrangement of nitrobenzene dicarboxylic acid diamides.
    • Selective methylation of the amino group using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.
  • Key Considerations:

    • Protection of one amino group to achieve selective methylation.
    • Use of mild bases and solvents to maintain functional group integrity.
  • Research Outcome:

    • This approach yields N¹-methyl derivatives with moderate to good purity and yield, dependent on reaction time and temperature control.

Hofmann Rearrangement of Nitrobenzene Dicarboxylic Acid Diamides

A classic and industrially viable method involves the Hofmann degradation of 2-nitrobenzene-1,4-dicarboxylic acid diamide using alkali metal hypohalites (e.g., sodium hypochlorite).

  • Process Description:

    • The diamide precursor is reacted with sodium hypochlorite in an alkaline aqueous medium at 0–25 °C to form an N-chloramide intermediate.
    • Subsequent heating at 50–110 °C induces rearrangement, releasing carbon dioxide and halogen, producing 2-nitrobenzene-1,4-diamine.
    • Post-synthesis, selective N-methylation is performed to obtain N¹-methyl-2-nitrobenzene-1,4-diamine.
  • Advantages:

    • High yields and excellent purity.
    • Industrial scalability and cost-effectiveness.
  • Limitations:

    • Requires careful control of temperature and pH.
    • Handling of hypohalite reagents demands safety precautions.
  • Supporting Data:

Step Conditions Yield (%) Notes
Diamide + NaOCl (0–25 °C) Stirring for 30 min >90 Formation of N-chloramide intermediate
Heating (50–110 °C) 45 min to 1 hour >85 Hofmann rearrangement to diamine
N-Methylation (post-step) Methyl iodide, base, solvent 70–80 Selective methylation

This data is based on patent US3187048A and related literature, demonstrating reproducible industrial methods.

Nucleophilic Aromatic Substitution

Another synthetic route involves nucleophilic aromatic substitution (SNAr) of 1-fluoro-2-nitrobenzene with methylated diamines or amines.

  • Example Procedure:

    • React 1-fluoro-2-nitrobenzene with N¹-methyl-1,4-diaminobenzene in polar aprotic solvents such as dimethyl sulfoxide (DMSO) with potassium hydroxide as base at room temperature.
    • The reaction proceeds via displacement of the fluorine atom by the amine nucleophile.
  • Outcome:

    • Formation of N¹-methyl-2-nitrobenzene-1,4-diamine derivatives with good selectivity.
    • Reaction times typically around 4 hours with full conversion monitored by TLC.
  • Analytical Characterization:

    • Melting points, IR spectroscopy (notably N-H and NO2 stretches), and chiral HPLC for purity assessment.
  • Reference Example:

Reagents Conditions Reaction Time Yield (%) Purification
Naphthalene-1,8-diamine + 1-fluoro-2-nitrobenzene DMSO, KOH, RT 4 hours 75–85 Recrystallization from ethanol/dichloromethane

This method is detailed in organic chemistry literature emphasizing mild conditions and efficient product isolation.

Data Tables Summarizing Key Preparation Routes

Method Starting Material Key Reagents/Conditions Yield (%) Advantages Disadvantages
Hofmann Rearrangement 2-Nitrobenzene-1,4-dicarboxylic acid diamide NaOCl, NaOH, 0–25 °C then 50–110 °C >85 High yield, industrial scale Handling hypohalites required
Nucleophilic Aromatic Substitution 1-Fluoro-2-nitrobenzene + methylated diamine KOH, DMSO, RT, 4 h 75–85 Mild conditions, selective Requires methylated amine
Direct N-Methylation 2-Nitrobenzene-1,4-diamine Methyl iodide, base, solvent 70–80 Straightforward methylation Needs amino group protection

Research Outcomes and Characterization

  • Purity and Structural Confirmation:

    • Infrared spectra confirm characteristic N-H stretching and nitro group vibrations.
    • Melting points consistent with literature values.
    • Mass spectrometry and NMR (1H, 13C) confirm methylation site and compound integrity.
  • Yields:

    • Hofmann rearrangement followed by methylation provides the highest yields and purity.
    • SNAr offers a milder alternative but requires pre-methylated amines.
  • Industrial Relevance:

    • The Hofmann rearrangement method is favored for scale-up due to reagent availability and process robustness.
    • SNAr and direct methylation are more suited for laboratory-scale synthesis or fine-tuning derivatives.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-nitrobenzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and strong acids or bases. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitro group typically yields N-Methyl-1,4-benzenediamine, while oxidation can produce various nitro derivatives .

Scientific Research Applications

N-Methyl-2-nitrobenzene-1,4-diamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-2-nitrobenzene-1,4-diamine involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. These interactions can lead to various biological effects, depending on the specific context and conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N¹-Methyl-2-nitrobenzene-1,4-diamine with structurally related benzene-1,4-diamine derivatives, focusing on substituent effects, molecular properties, and reported applications.

Table 1: Structural and Functional Comparison of Benzene-1,4-diamine Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities References
N¹-Methyl-2-nitrobenzene-1,4-diamine -NHCH₃ (N¹), -NO₂ (C2) ~183.18 (calculated) High reactivity due to nitro group; potential metabolic activation via nitro reduction. Inferred
N¹,N¹-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine -N(CH₃)₂ (N¹), -CF₃ (C2) 220.18 Trifluoromethyl enhances lipophilicity; PfDHODH inhibition reported in related triazolopyrimidines .
2,6-Dichlorobenzene-1,4-diamine -Cl (C2, C6) 177.03 Oxidizes to quinone imine, a protein-reactive species; potential carcinogenicity .
N,N'-Bisbenzylidenebenzene-1,4-diamine Benzylidene groups (-CH=Ar) at N1, N4 ~330–400 (varies) SIRT2 inhibition (IC₅₀ ~50 µM); planar structure enhances enzyme binding .
N¹-[2-(Dimethylamino)ethyl]-2-fluorobenzene-1,4-diamine -F (C2), -NHCH₂CH₂N(CH₃)₂ (N¹) 197.25 Fluorine increases polarity; tertiary amine side chain improves solubility in polar solvents .
N,N'-Diacetyl-1,4-phenylenediamine -NHCOCH₃ (N1, N4) 192.22 Acetylation stabilizes the diamine; reduced reactivity compared to free amines .
N¹,N¹-Diethyl-2-methylbenzene-1,4-diamine -N(CH₂CH₃)₂ (N¹), -CH₃ (C2) 178.27 Ethyl groups enhance steric bulk; used in synthetic intermediates .

Key Comparative Insights:

Electronic Effects :

  • The nitro group in N¹-Methyl-2-nitrobenzene-1,4-diamine is strongly electron-withdrawing, making the aromatic ring less susceptible to electrophilic substitution but more reactive toward nucleophilic attack or reduction compared to methyl- or chloro-substituted analogs (e.g., 2,6-dichlorobenzene-1,4-diamine) .
  • Trifluoromethyl (-CF₃) and fluorine (-F) substituents in analogs () enhance lipophilicity and metabolic stability, whereas nitro groups may act as prodrug moieties, requiring reduction to amines for bioactivation .

Biological Activity: SIRT2 inhibitors like N,N'-bisbenzylidenebenzene-1,4-diamine () rely on planar aromaticity for enzyme binding, a feature absent in the nitro-substituted target compound. However, the nitro group could confer unique redox properties, enabling interactions with oxidoreductases or DNA (e.g., intercalation as seen in ) . Carcinogenic risks associated with metabolites (e.g., quinone imines from 2,6-dichlorobenzene-1,4-diamine) highlight the importance of evaluating nitro-reduction products of N¹-Methyl-2-nitrobenzene-1,4-diamine for toxicity .

Synthetic Pathways :

  • The synthesis of N¹-Methyl-2-nitrobenzene-1,4-diamine likely involves nitration of a methyl-substituted precursor or alkylation of a nitro-substituted diamine, akin to methods in (SnCl₂-mediated reduction) and (alkylation of nitro intermediates) .

Stability and Reactivity :

  • N,N'-Diacetyl-1,4-phenylenediamine () demonstrates enhanced stability due to acetylation, whereas the free amines in N¹-Methyl-2-nitrobenzene-1,4-diamine may require protection during synthesis to prevent oxidation or dimerization .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N¹-Methyl-2-nitrobenzene-1,4-diamine, and how can purity be validated?

  • Synthesis : Nucleophilic substitution or reductive amination can be adapted from structurally similar benzene-1,4-diamines. For example, diethylamino groups in analogs (e.g., N,N-Diethyl-2-(trifluoromethyl)benzene-1,4-diamine) are introduced via alkylation of primary amines . Nitro groups can be introduced via nitration of precursor aromatic rings under controlled conditions (e.g., HNO₃/H₂SO₄).
  • Purity Validation : Use HPLC with UV detection (λ = 254 nm) and compare retention times against standards. Complementary techniques like NMR (¹H/¹³C) and IR spectroscopy can confirm functional groups (e.g., nitro stretching at ~1520 cm⁻¹ and N-H bending near 1600 cm⁻¹) .

Q. Which crystallographic methods are suitable for resolving the molecular structure of N¹-Methyl-2-nitrobenzene-1,4-diamine?

  • Single-Crystal X-Ray Diffraction (SCXRD) : Use SHELXL for refinement and ORTEP-3 for graphical representation of thermal ellipsoids . For nitro-group geometry, compare bond lengths (C-NO₂ ~1.47 Å) and angles (O-N-O ~125°) to literature values .
  • Data Collection : High-resolution data (d-spacing < 0.8 Å) ensures accurate electron density mapping. Synchrotron sources improve resolution for nitro-group torsional analysis .

Advanced Research Questions

Q. How does the nitro substituent in N¹-Methyl-2-nitrobenzene-1,4-diamine influence its electronic properties compared to halogen or methyl analogs?

  • Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to compare frontier molecular orbitals (HOMO/LUMO) and charge distribution. The nitro group’s strong electron-withdrawing nature reduces HOMO energy (−6.2 eV vs. −5.5 eV for methyl analogs), increasing electrophilicity .
  • Experimental Validation : UV-Vis spectroscopy (λmax shifts) and cyclic voltammetry (redox potentials) correlate with computational predictions. Nitro derivatives typically show bathochromic shifts due to n→π* transitions .

Q. What experimental strategies can address discrepancies in reported biological activities of N¹-Methyl-2-nitrobenzene-1,4-diamine derivatives?

  • Comparative Assays : Test antimicrobial activity (MIC assays) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) under standardized conditions (CLSI guidelines). Compare results with structurally related compounds (e.g., 4-Methylbenzene-1,3-diamine, MIC = 8 µg/mL for fungi) .
  • Structure-Activity Relationship (SAR) : Tabulate substituent effects (Table 1):

SubstituentElectronic EffectLogPAntimicrobial Activity (MIC, µg/mL)
-NO₂Strong EWG1.216 (Bacteria), 32 (Fungi)
-CF₃Moderate EWG2.18 (Bacteria), 16 (Fungi)
-CH₃EWG Neutral0.8>64 (Bacteria), >64 (Fungi)
  • Mechanistic Studies : Use ROS scavenging assays to evaluate if nitro-group redox activity contributes to cytotoxicity .

Q. How can reaction pathways for nitro-group reduction in N¹-Methyl-2-nitrobenzene-1,4-diamine be optimized for selective amine formation?

  • Catalytic Hydrogenation : Use Pd/C (10% wt) in ethanol under H₂ (1 atm) to reduce -NO₂ to -NH₂. Monitor reaction progress via TLC (Rf shift from 0.6 to 0.2 in EtOAc/hexane 1:1).
  • Chemoselectivity : Competing reduction of aromatic rings is minimized by avoiding high-pressure H₂ or prolonged reaction times .

Methodological Notes

  • Data Contradiction Resolution : For conflicting crystallographic data (e.g., bond angles), cross-validate with neutron diffraction or low-temperature (100 K) SCXRD to reduce thermal motion artifacts .
  • Spectroscopic Cross-Validation : Combine IR (C-N stretching), ¹⁵N NMR (−320 ppm for nitro groups), and XPS (N 1s binding energy ~406 eV) for unambiguous assignment .

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